N-methylnonadecanamide
Overview
Description
N-methylnonadecanamide is an organic compound with the molecular formula C20H41NO It is a secondary amide derived from nonadecanoic acid, where the hydrogen atom of the amide group is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylnonadecanamide can be synthesized through the reaction of nonadecanoic acid with methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of methylamine to form the amide bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methylnonadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nonadecanoic acid or other oxidized derivatives.
Reduction: N-methylnonadecanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methylnonadecanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and as a model compound for studying amide bond formation and cleavage.
Industry: Used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-methylnonadecanamide involves its interaction with various molecular targets and pathways. As an amide, it can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can influence the activity of enzymes involved in lipid metabolism and other biochemical processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Nonadecanoic acid: The parent carboxylic acid from which N-methylnonadecanamide is derived.
N-methylstearamide: A similar amide derived from stearic acid.
N-methylpalmitamide: An amide derived from palmitic acid.
Uniqueness
This compound is unique due to its specific chain length and the presence of a methyl group on the amide nitrogen. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its longer carbon chain compared to similar compounds like N-methylstearamide and N-methylpalmitamide may result in different solubility, melting point, and interaction with biological membranes.
Properties
IUPAC Name |
N-methylnonadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-2/h3-19H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOVCQBPDCSFDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369240 | |
Record name | N-methylnonadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-93-7 | |
Record name | N-methylnonadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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